molecular formula C23H25NO3 B14814232 (2S)-2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol

(2S)-2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol

Cat. No.: B14814232
M. Wt: 363.4 g/mol
InChI Key: MTGPNLPKCOPYTO-QFIPXVFZSA-N
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Description

(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with two methoxyphenyl groups and a phenyl group attached to a central carbon atom, along with an amino group and a hydroxyl group. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The starting materials often include 4-methoxybenzaldehyde and phenylacetaldehyde, which undergo a series of condensation and reduction reactions to form the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Catalysts such as chiral ligands or enzymes may be employed to achieve the desired stereochemistry on a larger scale. The purification process often includes crystallization or chromatography techniques to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol: The enantiomer of the compound with the opposite stereochemistry.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Phenylpropanolamine derivatives: Compounds with similar phenyl and amino groups but different substituents.

Uniqueness

(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol

InChI

InChI=1S/C23H25NO3/c1-26-20-12-8-18(9-13-20)23(25,19-10-14-21(27-2)15-11-19)22(24)16-17-6-4-3-5-7-17/h3-15,22,25H,16,24H2,1-2H3/t22-/m0/s1

InChI Key

MTGPNLPKCOPYTO-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)([C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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